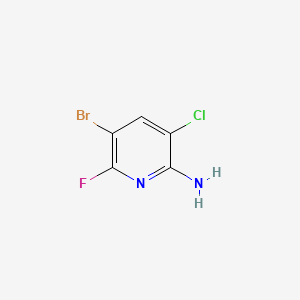
5-Bromo-3-chloro-6-fluoropyridin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-3-chloro-6-fluoropyridin-2-amine is a useful research compound. Its molecular formula is C5H3BrClFN2 and its molecular weight is 225.44 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
5-Bromo-3-chloro-6-fluoropyridin-2-amine is a halogenated pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, characterized by the presence of bromine, chlorine, and fluorine substituents, exhibits a range of pharmacological effects that are critical for drug discovery and development.
Chemical Structure and Properties
The chemical formula for this compound is C5H4BrClFN2 with a molecular weight of approximately 202.45 g/mol. The unique arrangement of halogens on the pyridine ring significantly influences its biological activity and reactivity.
| Property | Details |
|---|---|
| Molecular Formula | C₅H₄BrClFN₂ |
| Molecular Weight | 202.45 g/mol |
| Key Functional Groups | Amino group, halogens |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The halogen substituents enhance lipophilicity, which facilitates binding to biological targets. This interaction can modulate various biochemical pathways, leading to therapeutic effects such as:
- Enzyme inhibition : The compound has shown potential in inhibiting specific enzymes that are crucial for disease progression.
- Receptor modulation : It can alter receptor activity, impacting cellular signaling pathways.
Biological Activity
Research indicates that this compound exhibits significant biological activities, particularly in the context of cancer research and antimicrobial properties.
Anticancer Activity
Several studies have evaluated the compound's cytotoxic effects against various cancer cell lines. For instance, it has demonstrated potent inhibition of proliferation in leukemia cell lines with IC50 values in the nanomolar range:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| L1210 Mouse Leukemia | <0.05 | Apoptosis induction |
| MCF-7 (Breast Cancer) | 0.65 | Cell cycle arrest |
| U-937 (Monocytic Leukemia) | 0.78 | Caspase activation |
These findings suggest that the compound may act as a potent inducer of apoptosis through mechanisms involving caspase activation and cell cycle arrest.
Antimicrobial Activity
In addition to anticancer properties, the compound has been investigated for its antimicrobial effects. The presence of halogen substituents enhances its efficacy against various pathogens:
| Pathogen | Activity |
|---|---|
| Staphylococcus aureus | Strong inhibition |
| Escherichia coli | Moderate inhibition |
Case Studies and Research Findings
-
Case Study on Anticancer Properties :
A study highlighted the effectiveness of this compound in inducing apoptosis in MCF-7 cells through increased caspase activity, demonstrating its potential as a therapeutic agent in breast cancer treatment. -
Research on Enzyme Inhibition :
Investigations into the compound's mechanism revealed its role as an inhibitor of specific kinases involved in cancer signaling pathways, providing insights into its potential use as a targeted therapy.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies underscore the importance of halogen positioning on the pyridine ring, which influences both reactivity and biological activity:
| Compound Name | Key Structural Features | Biological Activity |
|---|---|---|
| This compound | Bromine at position 5; chlorine at position 3; fluorine at position 6 | Strong anticancer activity |
| 5-Bromo-6-fluoropyridin-2-amine | Bromine at position 5; fluorine at position 6 | Moderate activity against pathogens |
| 3-Bromo-5-chloropyridin-2-amines | Bromine at position 3; chlorine at position 5 | Increased potency against certain pathogens |
Propriétés
Formule moléculaire |
C5H3BrClFN2 |
|---|---|
Poids moléculaire |
225.44 g/mol |
Nom IUPAC |
5-bromo-3-chloro-6-fluoropyridin-2-amine |
InChI |
InChI=1S/C5H3BrClFN2/c6-2-1-3(7)5(9)10-4(2)8/h1H,(H2,9,10) |
Clé InChI |
NWFXAJLFEISMPR-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=NC(=C1Br)F)N)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















